molecular formula C8H6N2S B3284917 1,5-Naphthyridine-4-thiol CAS No. 79425-89-1

1,5-Naphthyridine-4-thiol

Cat. No.: B3284917
CAS No.: 79425-89-1
M. Wt: 162.21 g/mol
InChI Key: SGHZZKBRDXCNBN-UHFFFAOYSA-N
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Description

Contextual Overview of Naphthyridine Heterocycles in Medicinal and Materials Science

Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms in a naphthalene-like framework, exist as six possible isomers, each with a unique arrangement of the nitrogen atoms. researchgate.netdiva-portal.org This structural diversity gives rise to a wide range of chemical properties and biological activities. In medicinal chemistry, naphthyridine derivatives have emerged as privileged scaffolds, forming the core of numerous therapeutic agents. nih.govnih.gov For instance, the 1,8-naphthyridine (B1210474) core is present in antibacterial drugs like nalidixic acid and gemifloxacin. nih.govresearchgate.net The interest in 1,5-naphthyridines is also substantial, with derivatives showing potential as antiproliferative, antibacterial, antiviral, and anti-inflammatory agents. researchgate.net

In the realm of materials science, the electron-deficient nature of the naphthyridine ring system, coupled with its rigid and planar structure, makes it an attractive building block for functional materials. mdpi.com Naphthyridine derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and as ligands in catalysis. researchgate.netmdpi.com Their ability to form stable metal complexes is a key feature exploited in these applications. nih.gov

Significance of Thiol Functionality in Heterocyclic Chemistry

The introduction of a thiol (-SH) group into a heterocyclic ring profoundly influences its chemical and physical properties. Thiols are the sulfur analogs of alcohols and are known for their distinct reactivity. researchgate.net The thiol group is more acidic than its hydroxyl counterpart and its conjugate base, the thiolate anion, is a potent nucleophile. researchgate.net This enhanced nucleophilicity makes thiol-substituted heterocycles valuable intermediates in the synthesis of more complex molecules through reactions like S-alkylation, S-acylation, and the formation of disulfides. researchgate.netjocpr.com

Furthermore, the thiol group can participate in tautomerism, existing in equilibrium with its thione (=S) form. digitallibrary.co.in The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the heterocyclic ring. This tautomeric behavior can significantly impact the compound's reactivity, spectroscopic properties, and biological activity. The ability of thiols to coordinate with metal ions is also a critical aspect of their chemistry, leading to the formation of stable metal-thiolate complexes. researchgate.net

Historical Development and Current Research Trends for 1,5-Naphthyridine-4-thiol

The first synthesis of a naphthyridine derivative was reported in the late 19th century. researchgate.net Since then, the synthesis and functionalization of various naphthyridine isomers have been an active area of research. The development of synthetic methodologies to introduce substituents at specific positions of the naphthyridine core is crucial for exploring their structure-activity relationships.

Specific research on this compound is less extensively documented in publicly available literature compared to its oxygen analog, 1,5-naphthyridin-4-ol. However, general methods for the synthesis of heterocyclic thiols, often involving the conversion of a corresponding halo or hydroxy derivative, are well-established. For instance, the synthesis of a methylsulfanyl derivative of 1,5-naphthyridine (B1222797) has been achieved through the reaction of a chloro-1,5-naphthyridine with sodium methanethiol, highlighting a potential route to access the thiol. nih.gov Current research trends in heterocyclic chemistry focus on the development of efficient and sustainable synthetic methods, the exploration of novel reactivity patterns, and the application of these compounds in drug discovery and materials science. The study of compounds like this compound fits within this trend, with its potential as a versatile building block for new functional molecules.

Research Scope and Strategic Objectives of the Academic Inquiry

This article aims to provide a comprehensive overview of the chemical compound this compound based on available scientific literature. The primary objectives are to:

Detail the known synthetic routes to the 1,5-naphthyridine scaffold and discuss potential pathways to this compound.

Examine the structural and spectroscopic properties of the 1,5-naphthyridine core and infer the expected characteristics of the thiol derivative.

Investigate the potential thiol-thione tautomerism in this compound by drawing parallels with related heterocyclic systems.

Analyze the expected reactivity of this compound towards both electrophilic and nucleophilic reagents.

This inquiry will be strictly confined to the chemical aspects of the compound, excluding any pharmacological or toxicological data. The information presented is based on established chemical principles and published research on 1,5-naphthyridines and heterocyclic thiols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,5-naphthyridine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHZZKBRDXCNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=S)C=CN2)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,5 Naphthyridine 4 Thiol and Its Precursors

Classical Multi-Step Synthesis Pathways

Classical approaches to the synthesis of the 1,5-naphthyridine (B1222797) skeleton, which serves as the precursor to 1,5-Naphthyridine-4-thiol, often rely on well-established cyclization reactions. These multi-step sequences typically begin with the construction of the bicyclic ring system from substituted pyridine (B92270) precursors.

One of the foundational methods for forming the 1,5-naphthyridine core is the Skraup reaction, which involves the reaction of a 3-aminopyridine (B143674) with glycerol, an oxidizing agent, and sulfuric acid. nih.gov Modifications of this reaction, such as using different catalysts like iodine, can improve yields and reaction conditions. nih.gov Another important method is the Gould-Jacobs reaction, where a 3-aminopyridine reacts with a diethyl acylmalonate, followed by thermal cyclization to yield a 4-hydroxy-1,5-naphthyridine derivative. nih.gov

Once the 4-hydroxy-1,5-naphthyridine precursor is obtained, a crucial step is the conversion of the hydroxyl group into a good leaving group, typically a halogen. This is often achieved by treating the 4-hydroxy derivative with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the corresponding 4-chloro-1,5-naphthyridine (B1297630). nih.govmdpi.com

The final step in this classical pathway is the introduction of the thiol group. This is accomplished through a nucleophilic substitution reaction where the 4-chloro-1,5-naphthyridine is reacted with a sulfur nucleophile. Common reagents for this transformation include sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The reaction of thiourea with halo-heterocycles is a well-established method for the synthesis of heterocyclic thiols. nih.govrsc.org

Table 1: Classical Synthesis of 4-Halo-1,5-Naphthyridine Precursors

Starting MaterialReagentProductYield (%)Reference
4-Hydroxy-1,5-naphthyridine-3-carbonitrilePOCl₃, N,N-dimethylaniline4-Chloro-1,5-naphthyridine-3-carbonitrile45 chemicalbook.com
1,5-Naphthyridin-4(1H)-onePOCl₃4-Chloro-1,5-naphthyridine- mdpi.com
1,5-Naphthyridine 1-oxidePOBr₃4-Bromo-1,5-naphthyridine- acs.org

Direct Thiolation Strategies

Direct C-H thiolation offers a more atom-economical approach to the synthesis of aryl thiols by avoiding the pre-functionalization required in classical methods. While specific examples for the direct thiolation of 1,5-naphthyridine at the 4-position to yield this compound are not extensively documented in the available literature, general principles of C-H activation on nitrogen-containing heterocycles can be considered.

The electron-deficient nature of the pyridine rings in 1,5-naphthyridine makes the C-4 position susceptible to nucleophilic attack, but direct C-H functionalization with a thiol group is challenging. Transition metal-catalyzed C-H activation, particularly with palladium, has emerged as a powerful tool for such transformations. These reactions typically involve a directing group to guide the catalyst to the desired C-H bond. For 1,5-naphthyridine, one of the ring nitrogens could potentially act as a directing group. The reaction would likely involve a palladium catalyst, a sulfur source such as a disulfide or a thiol, and an oxidant.

Challenges in the direct thiolation of 1,5-naphthyridine include controlling the regioselectivity, as other positions on the ring system might also be reactive, and overcoming the potential for catalyst poisoning by the sulfur-containing compounds.

Microwave-Assisted and Sonochemical Synthesis

Modern synthetic techniques such as microwave irradiation and sonochemistry have been employed to accelerate the synthesis of heterocyclic compounds, including naphthyridine derivatives. These methods can lead to shorter reaction times, higher yields, and improved purity of the products.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules by microwave radiation. This technique has been successfully applied to various steps in the synthesis of 1,5-naphthyridine derivatives. For instance, the cyclization reactions to form the naphthyridine ring, such as the Gould-Jacobs reaction, can be significantly expedited under microwave irradiation. researchgate.net Furthermore, the nucleophilic substitution of a 4-halo-1,5-naphthyridine with a sulfur nucleophile to introduce the thiol group can also be enhanced by microwave heating, leading to faster and more efficient reactions. A study on the synthesis of 4-hydroxy- nih.govnih.govnaphthyridine-3-carbonitriles demonstrated the effectiveness of microwave assistance in the cyclization step. researchgate.net

Sonochemical Synthesis:

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, creates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. nih.gov While specific applications of sonochemistry for the synthesis of this compound are not detailed in the available literature, sonication is a recognized green chemistry technique for the synthesis of various heterocyclic compounds. nih.govdntb.gov.ua It is plausible that sonication could be applied to enhance the efficiency of the cyclization or substitution steps in the synthesis of this compound, potentially leading to milder reaction conditions and improved yields.

Palladium-Catalyzed Cross-Coupling Approaches for Thiol Incorporation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for the formation of carbon-sulfur bonds. This approach is particularly useful for the synthesis of this compound from a pre-functionalized precursor, typically a 4-halo-1,5-naphthyridine (e.g., 4-chloro- or 4-bromo-1,5-naphthyridine).

The general transformation involves the reaction of the 4-halo-1,5-naphthyridine with a thiol in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands have been developed for this type of C-S cross-coupling. The choice of ligand is crucial for the efficiency of the catalytic cycle and can influence the reaction scope and functional group tolerance.

Table 2: Key Components in Palladium-Catalyzed Thiolation

ComponentExamplesRole in Reaction
Palladium Precatalyst Pd(dba)₂, Pd(OAc)₂, PdCl₂(PPh₃)₂Source of the active Pd(0) catalyst
Ligand Xantphos, DPEphos, JosiphosStabilizes the palladium center and facilitates the catalytic cycle
Base K₃PO₄, Cs₂CO₃, NaOtBuActivates the thiol and facilitates the reductive elimination step
Sulfur Source Alkanethiols, Aryl thiols, Hydrogen sulfide (B99878) surrogatesProvides the thiol moiety

The mechanism of this reaction typically involves the oxidative addition of the 4-halo-1,5-naphthyridine to a Pd(0) species, followed by the coordination of the thiolate anion (formed by the reaction of the thiol with the base). The final step is the reductive elimination of the this compound product and regeneration of the Pd(0) catalyst.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids. For example, performing the Friedländer reaction in water has been shown to be a greener method for the synthesis of substituted 1,8-naphthyridines. nih.gov

Catalysis: Employing catalytic methods, such as the palladium-catalyzed cross-coupling described above, reduces the need for stoichiometric reagents and minimizes waste. The use of reusable catalysts further enhances the greenness of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H activation strategies, if developed for this system, would offer high atom economy.

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted or sonochemical synthesis can reduce energy consumption and reaction times. researchgate.netnih.gov

Use of Renewable Feedstocks: While not directly addressed in the provided search results for this specific compound, the broader goal of green chemistry involves sourcing starting materials from renewable resources.

A multicomponent synthesis of 1,8-naphthyridine (B1210474) derivatives in an aqueous solution using a reusable catalyst has been reported as a green synthetic approach. nih.gov Similar strategies could potentially be developed for the 1,5-naphthyridine scaffold.

Chemical Reactivity and Transformation Pathways of 1,5 Naphthyridine 4 Thiol

Electrophilic Addition and Substitution Reactions at the Thiol Group

The thiol (-SH) group of 1,5-Naphthyridine-4-thiol is highly nucleophilic, particularly in its deprotonated thiolate (S⁻) form. This makes it susceptible to attack by a wide array of electrophiles, leading to the formation of various thioether derivatives. These reactions are fundamental for the functionalization of the molecule at the sulfur atom.

Key reactions at the thiol group include:

S-Alkylation: This is a common transformation where the thiol reacts with alkyl halides or other alkylating agents in the presence of a base to form thioethers. The base deprotonates the thiol to the more nucleophilic thiolate, which then displaces a leaving group on the electrophile via an SN2 mechanism. jmaterenvironsci.comyoutube.com

S-Acylation: Reaction with acyl chlorides or anhydrides yields thioesters. This reaction also typically requires a base to facilitate the nucleophilic attack of the sulfur on the carbonyl carbon.

Michael Addition: As a potent nucleophile, the thiolate can add to α,β-unsaturated carbonyl compounds in a conjugate or Michael addition fashion, forming a new carbon-sulfur bond at the β-carbon. rsc.org

These transformations are crucial for building more complex molecular architectures based on the 1,5-naphthyridine (B1222797) scaffold.

Table 1: Electrophilic Reactions at the Thiol Group This table is interactive. You can sort and filter the data.

Reaction Type Electrophile Example Product Class
S-Alkylation Methyl Iodide Methyl Thioether
S-Alkylation Benzyl Bromide Benzyl Thioether
S-Acylation Acetyl Chloride Thioacetate

Nucleophilic Reactivity of the Naphthyridine Core

The 1,5-naphthyridine ring system is characterized by the presence of two nitrogen atoms, which withdraw electron density from the aromatic rings, making the carbon atoms electrophilic. This inherent electron deficiency renders the scaffold susceptible to nucleophilic attack. nih.gov While the thiol group is electron-donating, which can slightly diminish the ring's electrophilicity compared to an unsubstituted naphthyridine, the core reactivity remains.

Nucleophilic Aromatic Substitution (SNAr): Positions C2 and C4 of the 1,5-naphthyridine ring are particularly activated towards nucleophilic substitution, especially if a good leaving group is present. nih.gov Although the subject molecule already has a thiol at C4, this highlights the reactivity of this position. For instance, the precursor, 4-chloro-1,5-naphthyridine (B1297630), readily reacts with nucleophiles like sodium methanethiol. nih.gov

N-Alkylation: The lone pairs on the nitrogen atoms (N1 and N5) can act as nucleophiles, reacting with electrophiles such as alkyl halides to form quaternary naphthyridinium salts. nih.gov This modification can further activate the ring system towards nucleophilic attack.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in this compound and its thioether derivatives can exist in various oxidation states. Controlled oxidation provides access to sulfoxides and sulfones, which are important functional groups in medicinal chemistry and materials science.

The oxidation pathway typically proceeds as follows:

Thiol to Disulfide: Mild oxidizing agents, such as iodine (I₂) or air, can oxidize the thiol to its corresponding disulfide, di(1,5-naphthyridin-4-yl) disulfide. This is a common and often spontaneous reaction for many thiols. libretexts.org

Thioether to Sulfoxide (B87167): A thioether derivative of this compound can be selectively oxidized to a sulfoxide using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxyacid. libretexts.orgnih.gov

Sulfoxide to Sulfone: Further oxidation of the sulfoxide with a stronger oxidizing agent or an excess of the oxidant yields the corresponding sulfone. libretexts.orgorganic-chemistry.org

The choice of oxidant and reaction conditions is critical for controlling the level of oxidation and achieving selectivity for the desired product.

Table 2: Oxidation Products of this compound Derivatives This table is interactive. You can sort and filter the data.

Starting Material Oxidizing Agent Conditions Major Product
This compound I₂, air Mild Di(1,5-naphthyridin-4-yl) disulfide
4-(Methylthio)-1,5-naphthyridine H₂O₂ (1 equiv.) Room Temperature 4-(Methylsulfinyl)-1,5-naphthyridine

Reduction Chemistry and Hydrogenation Studies

Reduction reactions involving this compound can target either the disulfide bond (if formed) or the aromatic naphthyridine core.

Reduction of Disulfides: The disulfide linkage is readily cleaved back to the parent thiol by various reducing agents. Common reagents for this transformation include zinc in the presence of an acid or thiols like dithiothreitol (B142953) (DTT). libretexts.orgnih.gov This reversibility is a key feature of thiol-disulfide chemistry.

Hydrogenation of the Naphthyridine Ring: The aromatic 1,5-naphthyridine core can be reduced to its corresponding 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivative. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The thiol group is generally stable under these conditions.

Cycloaddition Reactions and Annulation Strategies Involving the Naphthyridine Scaffold

The 1,5-naphthyridine framework can participate in cycloaddition reactions to construct more complex, fused heterocyclic systems. While the thiol group does not typically participate directly, it acts as a substituent on the reacting scaffold. A notable example is the Povarov reaction, a type of [4+2] cycloaddition (hetero-Diels-Alder reaction). In this strategy, an imine derived from a 3-aminopyridine (B143674) (the structural basis of one half of the naphthyridine) reacts with an alkene or alkyne to build a new six-membered ring, thus forming a fused polycyclic system. The reactivity of the 1,5-naphthyridine system in such annulation strategies allows for the synthesis of diverse and complex molecular frameworks.

C-H Activation and Functionalization of the Naphthyridine Ring System

Modern synthetic methods allow for the direct functionalization of carbon-hydrogen (C-H) bonds, offering a more atom-economical approach to modifying aromatic systems. Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, is a powerful tool for C-H activation. mdpi.com For this compound, the C-H bonds on the naphthyridine core (e.g., at positions 2, 3, 6, 7, and 8) are potential targets for such transformations. These reactions can be used to introduce new alkyl, aryl, or other functional groups directly onto the heterocyclic skeleton, bypassing the need for pre-functionalized starting materials. The regioselectivity of these reactions is often controlled by the choice of catalyst, directing group, and reaction conditions.

Photochemical Reactivity and Transformations

The thiol group of this compound enables its participation in photochemical reactions, most notably the thiol-ene reaction. This reaction involves the radical-mediated addition of the S-H bond across a carbon-carbon double bond (an alkene or "ene"). wikipedia.org

The process is typically initiated by UV light, often in the presence of a photoinitiator, which generates a thiyl radical (RS•). alfa-chemistry.comresearchgate.net This radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical that subsequently abstracts a hydrogen atom from another thiol molecule to propagate the radical chain. wikipedia.org The thiol-ene reaction is considered a "click" chemistry process due to its high efficiency, rapid rate, and mild reaction conditions. wikipedia.orgalfa-chemistry.com It provides a robust method for covalently linking the 1,5-naphthyridine scaffold to alkene-containing molecules and materials.

Table 3: Photochemical Thiol-Ene Reaction This table is interactive. You can sort and filter the data.

Reactant 1 Reactant 2 (Ene) Initiator Product
This compound 1-Octene UV Light 4-(Octylthio)-1,5-naphthyridine
This compound Styrene UV Light 4-(2-Phenylethylthio)-1,5-naphthyridine

Solid-Phase Organic Synthesis Applications

While specific, documented applications of this compound in solid-phase organic synthesis are not extensively reported in peer-reviewed literature, the inherent chemical functionalities of the molecule—a heterocyclic thiol—suggest several potential and valuable applications in this field. The thiol group provides a versatile handle for immobilization onto a solid support or for further chemical transformations in a solid-phase format. These potential applications are grounded in established methodologies for solid-phase synthesis utilizing other heterocyclic or aryl thiols.

The primary utility of this compound in solid-phase synthesis would likely revolve around its use as a linker or a scaffold molecule. The thiol moiety can be attached to a variety of commercially available resins, allowing for the subsequent construction of diverse molecular libraries based on the 1,5-naphthyridine core.

Immobilization Strategies:

The immobilization of this compound onto a solid support can be envisaged through several well-established chemical reactions. The choice of resin and linkage strategy would be crucial in defining the subsequent synthetic steps and the final cleavage conditions.

One potential approach involves the reaction of the thiol group with an electrophilic resin. For instance, a resin functionalized with a reactive halide, such as a Merrifield resin (chloromethylated polystyrene), could be used. The thiol would act as a nucleophile, displacing the chloride to form a stable thioether linkage.

Another strategy could employ resins functionalized with Michael acceptors, such as acryloyl or maleimide (B117702) groups. The conjugate addition of the thiol to the activated double bond would provide a secure attachment point. This method is often favored for its mild reaction conditions.

The table below outlines potential immobilization strategies for this compound on various solid supports.

Resin TypeLinkage ChemistryResulting LinkagePotential Cleavage Conditions
Merrifield ResinNucleophilic SubstitutionThioetherStrong acid (e.g., HF, TFMSA)
Wang Resin (activated)Mitsunobu ReactionThioetherTrifluoroacetic acid (TFA)
Rink Amide Resin (activated)Thiol-Disulfide ExchangeDisulfideReducing agents (e.g., DTT, TCEP)
Maleimide-functionalized ResinMichael AdditionThioetherNot typically cleavable

Potential Synthetic Applications:

Once immobilized, the 1,5-naphthyridine scaffold can be further functionalized. The nitrogen atoms of the naphthyridine ring can be subjected to alkylation or acylation reactions. If the naphthyridine core is appropriately substituted with other reactive groups, a wide array of chemical transformations, such as cross-coupling reactions, can be performed to build molecular complexity.

For example, if a halogenated derivative of this compound were to be immobilized, the halogen could serve as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a diverse range of substituents.

"Traceless" Linker Applications:

A more sophisticated application of this compound in solid-phase synthesis could be its use in a "traceless" linker strategy. In such a strategy, the linker facilitates the synthesis but is cleaved in a way that it does not leave a residual functional group on the final product. The thiol group is well-suited for such applications, particularly through cleavage via oxidation to a sulfone followed by elimination.

In a hypothetical traceless synthesis, the this compound could be attached to a resin and the naphthyridine core elaborated as desired. The final cleavage step would involve oxidation of the thioether linkage to a sulfone, which would activate the benzylic position for nucleophilic displacement or elimination, releasing the desired molecule from the solid support without any part of the linker remaining.

The following table summarizes a potential reaction pathway for a solid-phase synthesis utilizing this compound.

StepReactionReagents and ConditionsPurpose
1. ImmobilizationNucleophilic substitutionThis compound, Merrifield resin, base (e.g., DIEA), DMFAttachment to solid support
2. DiversificationSuzuki Cross-CouplingArylboronic acid, Pd catalyst, baseIntroduction of aryl substituent
3. CleavageOxidative Cleavagem-CPBA, followed by nucleophileRelease of the final product

Advanced Structural Characterization and Spectroscopic Elucidation of 1,5 Naphthyridine 4 Thiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,5-Naphthyridine-4-thiol in solution. One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of the parent 1,5-naphthyridine (B1222797), distinct signals are observed for the protons on the two pyridine (B92270) rings. The introduction of a thiol group at the 4-position is expected to induce significant changes in the chemical shifts of the neighboring protons, particularly H-3 and H-2, due to its electronic effects. The tautomeric equilibrium between the thiol and thione forms in solution can also be investigated by NMR, as the proton chemical shifts would be sensitive to this dynamic process.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 1,5-Naphthyridine in CDCl₃ and Predicted Shifts for this compound.

Position ¹H Chemical Shift (ppm) - 1,5-Naphthyridine chemicalbook.com ¹³C Chemical Shift (ppm) - 1,5-Naphthyridine chemicalbook.com Predicted ¹H Chemical Shift (ppm) - this compound Predicted ¹³C Chemical Shift (ppm) - this compound
2 8.99 151.13 ~8.8 ~150
3 7.64 124.30 ~7.8 ~122
4 8.41 137.41 - ~145 (C-S)
4a - 143.98 - ~143
6 8.99 151.13 8.99 151.13
7 7.64 124.30 7.64 124.30
8 8.41 137.41 8.41 137.41
8a - 143.98 - 143.98

Note: Predicted shifts are estimations based on the substituent effects of a thiol group on an aromatic system and may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study would unambiguously confirm the connectivity of the atoms and determine the predominant tautomeric form (thiol or thione) in the crystalline state.

Table 2: Expected Crystallographic Data Parameters for this compound.

Parameter Expected Value/Information
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths (Å) C-S, C-N, C-C, N-H, S-H
Bond Angles (°) Angles within the naphthyridine rings and involving the thiol group
Torsional Angles (°) Describing the planarity of the molecule and substituent orientation
Hydrogen Bonding S-H···N or N-H···S interactions
π-π Stacking Interplanar distances and offsets between naphthyridine rings

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information.

The fragmentation of this compound is expected to proceed through several characteristic pathways. Loss of a hydrogen radical from the thiol group would lead to a prominent [M-H]⁺ ion. Cleavage of the C-S bond could result in the formation of a naphthyridinyl cation. The naphthyridine ring itself can undergo characteristic fragmentation, such as the loss of HCN or C₂H₂. The mass spectrum of the parent 1,5-naphthyridine shows a strong molecular ion peak at m/z 130, with other significant peaks at m/z 129, 104, and 76. nih.gov

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places. Isotopic profiling, particularly the presence of the ³⁴S isotope at a natural abundance of approximately 4.2%, can further confirm the presence of a sulfur atom in the molecule. Soft ionization techniques like electrospray ionization (ESI) and chemical ionization (CI) can be used to generate the protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight. nih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound.

m/z Proposed Fragment Plausible Origin
162 [C₈H₆N₂S]⁺˙ Molecular Ion (M⁺˙)
161 [C₈H₅N₂S]⁺ Loss of H˙ from the thiol group
129 [C₈H₅N₂]⁺ Loss of SH radical
135 [C₈H₅N₂S-HCN]⁺ Loss of HCN from the [M-H]⁺ ion
103 [C₇H₅N]⁺ Further fragmentation of the naphthyridine ring

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bond characteristics of this compound. Each vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds.

The IR and Raman spectra of this compound are expected to show characteristic bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the naphthyridine ring in the 1600-1400 cm⁻¹ region. The presence of the thiol group will give rise to a weak S-H stretching band around 2550-2600 cm⁻¹ in the IR spectrum. The C-S stretching vibration is typically observed in the fingerprint region, between 800 and 600 cm⁻¹. rsc.org The position and intensity of these bands can provide insights into the tautomeric equilibrium, as the vibrational frequencies of the C=S bond in the thione form would differ significantly from the C-S and S-H bonds in the thiol form. Raman spectroscopy is particularly useful for detecting the C-S bond, which often gives a stronger signal in Raman than in IR. rsc.org

Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100-3000 IR, Raman
S-H Stretch 2600-2550 IR (weak)
C=N Stretch 1620-1550 IR, Raman
C=C Stretch (aromatic) 1580-1450 IR, Raman
C-S Stretch 800-600 IR, Raman
Aromatic C-H Bend (out-of-plane) 900-675 IR

Electronic Absorption and Emission Spectroscopy for Photophysical Property Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound. These techniques provide information about the electronic transitions within the molecule and its behavior upon excitation with light.

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π-π* and n-π* transitions within the aromatic system. The introduction of the sulfur atom, a chromophore, is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to the parent 1,5-naphthyridine. The solvent polarity can also influence the position of the absorption bands, a phenomenon known as solvatochromism. nih.gov

Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The fluorescence emission spectrum provides information about the energy of the first excited singlet state. The Stokes shift, which is the difference in energy between the absorption and emission maxima, can provide insights into the structural changes that occur in the excited state. The fluorescence quantum yield and lifetime are important parameters that quantify the efficiency and dynamics of the emission process. The photophysical properties of naphthyridine derivatives are of interest for applications in sensors and optical materials. nih.gov

Table 5: Anticipated Photophysical Properties of this compound.

Property Anticipated Value/Observation
Absorption Maximum (λmax) 300-400 nm range
Molar Absorptivity (ε) 10³ - 10⁴ M⁻¹cm⁻¹
Emission Maximum (λem) Blue to green region
Stokes Shift Dependent on solvent polarity
Fluorescence Quantum Yield (ΦF) Moderate to low
Fluorescence Lifetime (τ) Nanosecond timescale

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

While this compound itself is an achiral molecule, chiral derivatives can be synthesized by introducing stereocenters, for instance, in a substituent attached to the naphthyridine core or the thiol group. nih.gov Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing these chiral derivatives. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

A CD spectrum provides information about the absolute configuration and conformational properties of a chiral molecule. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule. For chiral derivatives of this compound, CD spectroscopy could be used to confirm the success of an asymmetric synthesis, determine the enantiomeric excess, and study conformational changes in solution.

Advanced hyphenated techniques (e.g., GC-MS, LC-MS/MS) for Reaction Mixture Analysis

The synthesis of this compound and its derivatives often results in a complex mixture of starting materials, intermediates, byproducts, and the final product. Advanced hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are essential for the analysis of these reaction mixtures.

GC-MS is suitable for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification based on their mass spectra. nih.gov

For less volatile or thermally labile compounds, LC-MS/MS is the technique of choice. The liquid chromatograph separates the components based on their polarity and affinity for the stationary phase. The tandem mass spectrometer allows for highly selective and sensitive detection by monitoring specific parent-to-daughter ion transitions. These techniques are invaluable for monitoring the progress of a reaction, identifying impurities, and ensuring the purity of the final product. nih.gov

Theoretical and Computational Investigations of 1,5 Naphthyridine 4 Thiol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. researchgate.netnih.gov For 1,5-Naphthyridine-4-thiol, these calculations would elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, kinetic stability, and electronic excitation properties.

Table 1: Hypothetical Data Table of Calculated Electronic Properties of this compound

ParameterCalculated Value (a.u.)Description
HOMO Energy -Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy -Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap -Difference in energy between the HOMO and LUMO, related to chemical reactivity and stability.
Dipole Moment -A measure of the overall polarity of the molecule.
Electron Affinity -The energy released when an electron is added to a neutral atom or molecule to form a negative ion.
Ionization Potential -The energy required to remove an electron from a neutral atom or molecule.

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the reviewed literature.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT studies are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. rsc.org For this compound, this could involve studying its synthesis, such as the thionation of a corresponding 4-hydroxy-1,5-naphthyridine, or its subsequent reactions. researchgate.net By locating and characterizing the transition state structures, activation energies can be calculated, providing insight into the feasibility and kinetics of different reaction pathways. Such studies on similar heterocyclic systems have been shown to provide valuable mechanistic insights.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules and their interactions with the surrounding environment, such as a solvent. mdpi.comnih.gov An MD simulation of this compound, likely in an aqueous solution, would reveal its preferred conformations, the dynamics of its solvation shell, and the nature of hydrogen bonding between the thiol group, the naphthyridine nitrogens, and water molecules. This information is critical for understanding its behavior in biological systems.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. mdpi.comiaea.org For this compound, it is possible to calculate its theoretical ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. nih.govnih.govchemaxon.comwiley.comnmrdb.org Comparing these predicted spectra with experimental data is a crucial step in structural verification.

Table 2: Hypothetical Data Table of Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (Selected Shifts, ppm) --
¹³C NMR (Selected Shifts, ppm) --
IR (Key Vibrational Frequencies, cm⁻¹) --
UV-Vis (λmax, nm) --

Note: This table is for illustrative purposes only, as specific predicted and experimental spectroscopic data for this compound are not available in the reviewed literature.

In Silico Modeling of Molecular Interactions and Docking Studies (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In the context of this compound, docking studies could be employed to investigate its potential interactions with biological targets, such as enzymes. mdpi.comnih.govscispace.com The thiol group is known to be a key interacting moiety in many enzyme inhibitors. nih.govnih.govnih.gov A mechanistic focus would involve analyzing the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of a target protein, providing insights into its potential biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions (Mechanistic Focus)

QSAR modeling attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. While no specific QSAR studies on this compound have been found, this methodology could be applied to a series of substituted this compound derivatives. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a QSAR model could be developed to predict the biological activity of new analogues and to provide a mechanistic understanding of the structural features that are crucial for their interaction with a biological target. nih.gov QSAR studies have been successfully applied to other classes of heterocyclic compounds to guide the design of more potent molecules. mdpi.com

Despite extensive research, there is a notable scarcity of publicly available scientific literature specifically detailing the advanced applications and mechanistic studies of the chemical compound "this compound." While general information on the synthesis and properties of the broader 1,5-naphthyridine (B1222797) class of compounds is accessible, specific research on the 4-thiol derivative, as required by the detailed outline for this article, is not sufficiently available.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure focusing on the role of this compound as a ligand in coordination chemistry, its catalytic activity, and its applications in materials science and engineering due to the lack of specific research findings, data tables, and mechanistic studies for this particular compound.

General information on related compounds suggests potential synthetic routes and applications, but without direct research on this compound, any detailed discussion would be speculative and fall outside the strict requirement for scientifically accurate and specific content.

Therefore, the requested article on the "Advanced Applications and Mechanistic Studies of this compound in Chemical and Biochemical Systems (Excluding Clinical Applications)" cannot be generated at this time. Further research and publication in the scientific community are needed to provide the necessary information to fulfill such a request.

Advanced Applications and Mechanistic Studies of 1,5 Naphthyridine 4 Thiol in Chemical and Biochemical Systems Excluding Clinical Applications

Applications in Materials Science and Engineering

Development of Chemo- and Biosensors

The 1,5-naphthyridine (B1222797) scaffold is a recognized platform for the development of chemosensors due to its rigid structure, electron-deficient nature, and ability to participate in metal coordination and hydrogen bonding. Various derivatives have been engineered to detect specific analytes through mechanisms like colorimetric changes or fluorescence quenching/enhancement. For instance, benzo[c]pyrazolo nih.govuoa.grnaphthyridine-based sensors have been developed for the selective colorimetric and fluorescent turn-off detection of Ni²⁺ ions in aqueous media. nih.gov These sensors exhibit a distinct color change from yellow to red upon binding with Ni²⁺, with detection limits in the sub-micromolar range, which is below the permissible value for Ni²⁺ in drinking water as defined by the EPA. nih.gov

The introduction of a thiol (-SH) group at the 4-position of the 1,5-naphthyridine ring endows the molecule with new sensory capabilities. The thiol group is a soft base and exhibits a strong affinity for soft metal ions such as mercury (Hg²⁺), gold (Au³⁺), and cadmium (Cd²⁺). This inherent reactivity allows for the design of chemosensors based on the specific interaction between the thiol and the target metal ion. Upon coordination, significant changes in the electronic properties of the 1,5-naphthyridine ring can occur, leading to a detectable optical or electrochemical signal.

Furthermore, the thiol group serves as an excellent anchor for immobilizing the naphthyridine unit onto solid surfaces, such as gold nanoparticles or electrodes, a crucial step in the fabrication of robust biosensors. While specific studies on 1,5-naphthyridine-4-thiol are limited, the principles of sensor design strongly support its potential utility. For example, rhodamine-based fluorescent chemosensors demonstrate high selectivity and sensitivity for Hg²⁺, with detection limits as low as 0.4 µM. mdpi.com A sensor built on the this compound scaffold could operate on similar principles, where the spirolactam ring of a rhodamine moiety attached to the naphthyridine could be opened upon the thiol group's binding to Hg²⁺, triggering a strong fluorometric response.

Table 1: Performance of Naphthyridine-Based Chemosensors for Metal Ions
Naphthyridine DerivativeTarget AnalyteSensing MechanismDetection LimitReference
Benzo[c]pyrazolo nih.govuoa.grnaphthyridineNi²⁺Colorimetric & Fluorescence Turn-Off0.040–0.47 µM (Fluorescence) nih.gov
N-Boc-L-proline-modified 1,8-naphthyridine (B1210474)Zn²⁺Fluorescence Enhancement3.4 µM nih.gov

Self-Assembly and Supramolecular Chemistry

The field of supramolecular chemistry leverages non-covalent interactions to construct complex, ordered structures from molecular components. The 1,5-naphthyridine unit is an excellent building block for such assemblies due to its planar geometry and the specific orientation of its nitrogen atoms, which can act as hydrogen bond acceptors or coordinate to metal centers. nih.gov The thiol group of this compound introduces a powerful tool for directing self-assembly, particularly on metal surfaces.

Thiols are well-known for their ability to form highly ordered self-assembled monolayers (SAMs) on gold surfaces through the formation of a strong gold-thiolate bond. researchgate.netoaepublish.com This allows for the precise arrangement of 1,5-naphthyridine units on a surface, creating functional interfaces with controlled chemical and physical properties. harvard.edu By modifying the structure of the naphthyridine core, the properties of the resulting monolayer, such as its wettability and electronic characteristics, can be tuned. For instance, carbazole-based thiols have been used to modify the work function of gold electrodes over a wide range. nih.gov

Beyond surface assembly, the thiol group can participate in directional, albeit weak, hydrogen bonding, contributing to the stability of supramolecular structures in the solid state. rsc.org The combination of hydrogen bonding, π-π stacking of the naphthyridine rings, and potential metal coordination offers a rich platform for designing complex three-dimensional architectures. Research on related naphthyridine-pyrimidine foldamers has shown that these rigid heterocyclic sequences can form stable helical structures capable of binding cations. rsc.org The introduction of a thiol group could provide an additional interaction site to further stabilize such assemblies or to link them to other components.

Mechanistic Biochemical and Biological Probes (In Vitro and Cellular Studies Only)

Enzyme Inhibition and Activation Studies (Molecular Mechanism)

The 1,5-naphthyridine scaffold has been identified as a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors. nih.gov Derivatives have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. nih.gov For example, 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives are potent and selective inhibitors of the transforming growth factor-beta type I receptor (ALK5), a serine/threonine kinase. nih.gov X-ray crystallography has revealed that the 1,5-naphthyridine scaffold typically binds in the ATP-binding pocket, occupying the hinge region of the kinase. researchgate.net

The thiol group in this compound can act as a reactive handle for covalent inhibition. Cysteine residues in or near the active site of an enzyme can be targeted by thiol-containing molecules to form a disulfide bond, leading to irreversible inhibition. This mechanism offers high potency and prolonged duration of action. While specific studies targeting enzymes with this compound have not been reported, its potential as a covalent inhibitor is significant, especially for kinases that have a non-catalytic cysteine in the ATP pocket. The combination of the naphthyridine core for affinity and the thiol group for covalent reaction presents a rational strategy for developing highly specific enzyme inhibitors.

Table 2: Inhibition of Protein Kinases by 1,5-Naphthyridine Derivatives
Naphthyridine DerivativeTarget EnzymeInhibitory Concentration (IC₅₀)Mechanism of ActionReference
1,5-Naphthyridine pyrazole derivative (Compound 19)ALK5 (TGF-βRI)4 nMATP-competitive inhibition nih.gov
5,7-Disubstituted nih.govnih.govnaphthyridineSpleen Tyrosine Kinase (SYK)Potent inhibition (specific IC₅₀ not provided)ATP-competitive inhibition nih.gov

Receptor Binding Assays (Molecular Mechanism)

Derivatives of naphthyridine are also explored for their ability to bind to various receptors. Molecular recognition studies have shown that naphthyridine-based hosts can effectively bind to biologically relevant molecules like biotin (B1667282) analogues through hydrogen bonding interactions. nih.gov The rigid structure of the naphthyridine core allows for the pre-organization of binding elements, leading to high affinity and selectivity.

This compound can be utilized in receptor binding assays in several ways. The thiol group can be used to attach the naphthyridine scaffold to a solid support for use in affinity chromatography to isolate and study receptor proteins. Alternatively, the thiol can be derivatized with reporter groups, such as fluorophores or radiolabels, to create probes for quantifying receptor binding. The 1,5-naphthyridine core itself can serve as the primary pharmacophore that interacts with the receptor's binding site. For instance, studies on the transforming growth factor-beta type I receptor (ALK5) have identified 1,5-naphthyridine derivatives as potent ligands that exhibit strong binding in cellular assays. nih.gov

Intracellular Target Engagement and Pathway Elucidation (Non-Clinical)

Identifying the specific cellular targets of a compound and understanding its effect on signaling pathways are crucial steps in chemical biology. The thiol group of this compound makes it an ideal candidate for "activity-based protein profiling" (ABPP), a powerful chemoproteomic strategy. In ABPP, a reactive probe is used to covalently label active enzymes in a complex biological sample. The thiol group can be modified with a latent reactive group that, upon binding to a target protein, forms a covalent bond. The probe would also contain a reporter tag (like biotin or a fluorophore) for subsequent identification and quantification of the labeled proteins by mass spectrometry or fluorescence imaging.

This approach would allow for the unbiased identification of the cellular targets of the 1,5-naphthyridine scaffold. Once targets are identified, the effect of this compound on specific cellular pathways can be investigated using standard molecular biology techniques, providing insights into its mechanism of action without a clinical context.

Development of Fluorescent and Luminescent Probes for Cellular Imaging (Non-Clinical)

The 1,5-naphthyridine ring system possesses intrinsic fluorescence properties that can be modulated by substitution, making it a valuable core for fluorescent probes. mdpi.com The development of fluorescent probes for detecting biological thiols is an active area of research, as abnormal thiol levels are associated with various cellular stress conditions. nih.gov Probes based on imidazo[1,5-α]pyridine, a related heterocyclic system, have been successfully used for imaging thiols in living cells and zebrafish. nih.gov

This compound can serve as a platform for developing "turn-on" fluorescent probes. The thiol group can be used to attach a quencher molecule to the fluorescent naphthyridine core through a disulfide bond or another thiol-cleavable linker. In this quenched state, the probe is non-fluorescent. Upon reaction with intracellular thiols like glutathione (B108866), the linker is cleaved, releasing the quencher and restoring the fluorescence of the naphthyridine core. This provides a direct and quantifiable measure of intracellular thiol concentration.

Furthermore, the this compound can act as a ligand to form luminescent metal complexes with transition metals like iridium(III) or ruthenium(II). nih.govnih.gov These metal complexes often exhibit desirable photophysical properties, including large Stokes shifts, long emission lifetimes, and high photostability, making them excellent candidates for cellular imaging probes. The coordination of the thiol group to the metal center can influence the electronic properties and, consequently, the luminescence of the complex, allowing for the design of probes that respond to changes in the cellular environment.

Table 3: Photophysical Properties of Naphthyridine-Based Fluorescent Probes
Probe BaseTarget AnalyteExcitation (nm)Emission (nm)Key FeatureReference
2,7-NaphthyridineBiothiols (GSH)Not specifiedRed emissionTurn-on response, 227 nm Stokes shift researchgate.net
Imidazo[1,5-α]pyridineBiothiols (Cys, GSH, Hcy)Not specifiedCyan emission172 nm Stokes shift, low detection limit (12.7 nM for Cys) nih.gov
Cationic Naphthyridinium SaltDNA/RNANot specified661–762 nm (Near-infrared)OFF–ON response, targets mitochondria researchgate.net

Elucidation of Molecular Mechanisms of Action in Cellular Systems (e.g., antimicrobial, antiparasitic activity, focusing on molecular targets, not efficacy/toxicity in vivo)

While research specifically detailing the molecular mechanisms of action for this compound is limited in publicly accessible literature, the broader class of naphthyridine derivatives has been the subject of extensive investigation, revealing several key cellular targets responsible for their antimicrobial and antiparasitic effects. The introduction of a thiol group at the 4-position of the 1,5-naphthyridine scaffold introduces unique chemical properties that could modulate its interaction with biological targets.

The antimicrobial activity of many naphthyridine compounds is rooted in their ability to disrupt essential bacterial enzymatic processes. A primary target for the related 1,8-naphthyridine derivatives is DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, naphthyridine compounds effectively halt bacterial proliferation. While direct evidence for this compound is not available, it is plausible that it could share a similar mechanism of action. The nitrogen atoms within the naphthyridine rings can play a role in binding to the enzyme-DNA complex, and the thiol group might further enhance this interaction or participate in redox-mediated inhibition.

In the context of antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria, various substituted naphthyridines have demonstrated efficacy through distinct molecular mechanisms. One such mechanism involves the inhibition of hemozoin formation. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin. Naphthyridine derivatives may interfere with this process, leading to a buildup of toxic heme and subsequent parasite death. Another identified target in Plasmodium is phosphatidylinositol-4-kinase (PI4K), an enzyme essential for parasite development and replication.

Furthermore, the thiol group in this compound suggests the potential for mechanisms involving redox modulation. The thiol-disulfide balance is critical for the survival of many parasites, which often have unique redox systems to protect themselves from oxidative stress. A thiol-containing compound could potentially interfere with these pathways, for instance, by inhibiting key enzymes like trypanothione (B104310) reductase or glutathione reductase, leading to an accumulation of reactive oxygen species and parasite death. nih.govdntb.gov.ua The thiol moiety could also chelate metal ions that are essential cofactors for parasitic enzymes.

It is important to underscore that these proposed mechanisms are based on studies of related naphthyridine and heterocyclic thiol compounds. Further research is required to definitively elucidate the specific molecular targets and mechanisms of action for this compound in various cellular systems.

Table 1: Potential Molecular Targets and Mechanisms of Action for 1,5-Naphthyridine Derivatives

Compound Class Organism Type Potential Molecular Target Proposed Mechanism of Action
1,8-Naphthyridine Derivatives Bacteria DNA Gyrase (Topoisomerase II) / Topoisomerase IV Inhibition of DNA replication, transcription, and repair
Substituted 1,5-Naphthyridines Plasmodium falciparum Hemozoin Formation Pathway Inhibition of heme detoxification, leading to parasite death
Substituted 1,5-Naphthyridines Plasmodium falciparum Phosphatidylinositol-4-kinase (PI4K) Disruption of essential parasite signaling and developmental pathways

Analytical Chemistry Applications

The unique structural features of this compound, namely the heterocyclic naphthyridine core and the reactive thiol group, suggest its potential utility in various analytical chemistry applications. However, specific documented applications of this compound as a derivatization agent or a reagent for metal ion detection are not extensively reported in the current scientific literature. The following sections explore the prospective applications based on the known reactivity of the functional groups present in the molecule.

Derivatization Agents for Chromatographic Analysis

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes, improve separation efficiency, or increase volatility for gas chromatography. researchgate.net The thiol group of this compound is a reactive nucleophile that can readily undergo reactions with various electrophilic reagents. This reactivity could be exploited for the pre-column derivatization of analytes containing suitable functional groups.

For instance, compounds with electrophilic centers, such as alkyl halides or α,β-unsaturated carbonyls, could be derivatized with this compound. The resulting thioether product would incorporate the naphthyridine moiety, which possesses strong ultraviolet (UV) absorbance and potentially fluorescence properties, thereby enabling sensitive detection by UV or fluorescence detectors. This would be particularly advantageous for the analysis of compounds that lack a native chromophore or fluorophore.

The general reaction for such a derivatization would be:

Analyte-X + HS-Naphthyridine → Analyte-S-Naphthyridine + HX

Where 'Analyte-X' represents the target molecule with a suitable leaving group 'X'.

While specific protocols for this compound have not been detailed, the principle is well-established with other thiol-containing reagents used in chromatography. nih.gov The development of such a method would require optimization of reaction conditions, including pH, temperature, and reaction time, to ensure quantitative derivatization.

Table 2: Potential Derivatization Reactions for Chromatographic Analysis

Analyte Functional Group Potential Reaction with this compound Resulting Linkage Potential Chromatographic Application
Alkyl Halide Nucleophilic Substitution Thioether Analysis of halogenated compounds
α,β-Unsaturated Carbonyl Michael Addition Thioether Analysis of specific metabolites or pharmaceuticals

Reagents for Metal Ion Complexation and Detection

The 1,5-naphthyridine scaffold, with its two nitrogen atoms, is a known chelating ligand that can coordinate with a variety of metal ions. nih.gov The presence of the thiol group at the 4-position introduces an additional soft donor atom (sulfur), creating a potential multidentate ligand system. This combination of nitrogen and sulfur donor atoms could enable selective complexation with certain metal ions, particularly soft or borderline Lewis acids such as mercury(II), cadmium(II), lead(II), and copper(II).

Upon complexation with a metal ion, the electronic properties of the this compound molecule are likely to be altered, leading to changes in its UV-Visible absorption or fluorescence emission spectra. This phenomenon forms the basis for the development of colorimetric or fluorometric sensors for metal ion detection. The thiol group can also participate in redox reactions with certain metal ions, providing another potential detection mechanism.

The general complexation equilibrium can be represented as:

Mn+ + L ⇌ [ML]n+

Where Mn+ is the metal ion and L is the this compound ligand. The formation of the complex [ML]n+ would result in a detectable spectroscopic signal.

Table 3: Potential Metal Ion Complexation and Detection

Metal Ion Potential Coordination Sites Potential Detection Method Rationale
Hg(II) Nitrogen and Sulfur Colorimetry / Fluorometry Strong affinity of mercury for soft sulfur donors
Cu(II) Nitrogen and Sulfur Colorimetry / Fluorometry Coordination with both nitrogen and sulfur, potential for redox-based sensing
Pb(II) Nitrogen and Sulfur Colorimetry / Fluorometry Interaction with both hard (nitrogen) and soft (sulfur) donors

Emerging Research Directions and Future Challenges for 1,5 Naphthyridine 4 Thiol

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge in the study of 1,5-Naphthyridine-4-thiol is the absence of established, high-yield, and environmentally benign synthetic protocols. Future research will need to focus on developing such methods. A promising starting point would be the nucleophilic aromatic substitution (SNAr) on a 4-halo-1,5-naphthyridine precursor. The reactivity of the C4 position in the 1,5-naphthyridine (B1222797) ring system is known to be suitable for such substitutions. nih.gov

Key research objectives in this area include:

Optimization of Precursors: Investigating the synthesis of 4-chloro- or 4-fluoro-1,5-naphthyridines, as these would likely serve as the most effective precursors for the subsequent thiolation step.

Thiolation Reagents: Exploring a variety of sulfur nucleophiles, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to introduce the thiol functionality.

Green Chemistry Approaches: Moving beyond traditional solvents and reagents to explore more sustainable options. This could involve the use of greener solvents, phase-transfer catalysis, or even flow chemistry to improve safety, efficiency, and scalability. rsc.orgmdpi.com The development of one-pot syntheses that avoid the isolation of intermediates would also be a significant advancement.

A comparative table of potential synthetic strategies is presented below, though it should be noted that these are hypothetical routes for this compound.

MethodPrecursorReagentPotential AdvantagesPotential Challenges
SNAr 4-Chloro-1,5-naphthyridine (B1297630)NaSHDirect, well-established mechanismHandling of odorous and reactive NaSH
Thiourea Route 4-Chloro-1,5-naphthyridineThiourea, then NaOHAvoids direct use of H2S donorsMulti-step, potential for side products
Newman-Kwart Rearrangement 4-Hydroxy-1,5-naphthyridineDialkylthiocarbamoyl chlorideAccess from readily available hydroxy derivativeRequires high temperatures, limited atom economy

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic properties of the 1,5-naphthyridine ring system, combined with the versatile reactivity of the thiol group, suggest that this compound could be a valuable building block in organic synthesis. nih.govmdpi.com Future research is needed to explore its reactivity profile.

Potential areas of investigation include:

Thiol-Ene "Click" Chemistry: The thiol group is an excellent participant in thiol-ene "click" reactions, which are known for their high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.orgrsc.orgnih.gov Investigating the reaction of this compound with various alkenes could open up new avenues for the synthesis of complex molecules and polymers. alfa-chemistry.com

Oxidation and Disulfide Formation: The thiol group can be readily oxidized to form a disulfide bridge. This could be used to synthesize dimeric 1,5-naphthyridine structures, which may have interesting photophysical or biological properties. rsc.org

S-Alkylation and S-Arylation: The thiol can act as a nucleophile in reactions with alkyl and aryl halides to form thioethers. This would allow for the introduction of a wide range of functional groups, expanding the chemical space of accessible 1,5-naphthyridine derivatives.

Metal Complexation: The nitrogen atoms of the naphthyridine ring and the sulfur atom of the thiol group could act as a multidentate ligand for various metal ions. The resulting metal complexes could have applications in catalysis or as functional materials. researchgate.net

Integration into Advanced Hybrid and Nanomaterials

The thiol group is widely used for anchoring organic molecules onto the surface of nanomaterials, particularly gold nanoparticles. uh.edunsf.gov This presents a significant opportunity for the integration of this compound into advanced materials.

Future research directions could involve:

Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs of this compound on gold surfaces. iphy.ac.cnnorthwestern.edu The orientation and packing of the molecules in the SAM could be controlled by the interplay of the sulfur-gold bond and π-π stacking interactions between the naphthyridine rings. Such functionalized surfaces could have applications in sensors, molecular electronics, and corrosion inhibition.

Functionalized Nanoparticles: Creating nanoparticles coated with this compound. These hybrid nanomaterials could exhibit the combined properties of the nanoparticle core (e.g., plasmonic or magnetic) and the functional organic shell. For instance, they could be explored as targeted drug delivery vehicles or as catalysts.

Polymer Conjugates: Covalently attaching this compound to polymer backbones. This could be achieved through thiol-ene chemistry or by reacting the thiol with polymers containing electrophilic groups. The resulting materials could have applications as advanced coatings, membranes, or in optoelectronic devices.

Deeper Understanding of Structure-Reactivity Relationships for Rational Design

A systematic investigation into the structure-reactivity relationships of this compound and its derivatives is crucial for their rational design for specific applications. This would involve synthesizing a library of derivatives with varying substituents on the naphthyridine ring and evaluating how these modifications affect the properties and reactivity of the thiol group.

Key questions to be addressed include:

How do electron-donating and electron-withdrawing groups on the naphthyridine ring influence the pKa of the thiol?

What is the impact of steric hindrance around the thiol group on its reactivity in different chemical transformations?

How does the position and nature of substituents affect the molecule's ability to form stable self-assembled monolayers or to coordinate with metal ions?

Answering these questions will provide a design blueprint for tailoring the properties of this compound derivatives for applications ranging from medicinal chemistry to materials science.

Computational Design and Prediction of New Functional Derivatives

Computational chemistry can play a pivotal role in accelerating the research and development of this compound derivatives. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a wide range of properties before embarking on extensive experimental work. ias.ac.in

Future computational studies could focus on:

Tautomeric Stability: Investigating the relative stability of the thiol and thione tautomers of this compound.

Reaction Mechanisms: Modeling the transition states and reaction pathways for key transformations, such as the thiol-ene reaction or disulfide formation, to gain a deeper understanding of their kinetics and thermodynamics. acs.org

Electronic Properties: Calculating the HOMO-LUMO gap, ionization potential, and electron affinity to predict the optoelectronic properties of new derivatives for applications in organic electronics.

Interaction with Surfaces: Simulating the adsorption and self-assembly of this compound on metal surfaces to predict the structure of the resulting monolayers.

These computational insights will be invaluable for guiding synthetic efforts and for the rational design of new functional molecules.

Multi-Disciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The full potential of this compound can only be realized through a multidisciplinary research approach that bridges the gap between fundamental chemistry and applied sciences.

Collaborative efforts will be essential to:

Materials Science: Develop and characterize new hybrid materials incorporating this compound, and to test their performance in devices such as sensors, solar cells, and organic light-emitting diodes (OLEDs).

Chemical Biology: Explore the potential of this compound derivatives as biological probes or therapeutic agents. mdpi.commdpi.com The thiol group could be used for bioconjugation to proteins or other biomolecules, while the naphthyridine core is a well-known pharmacophore. The ability to interact with biological targets such as enzymes or DNA could be investigated. encyclopedia.pub

Supramolecular Chemistry: Design and synthesize self-assembling systems based on this compound that can form well-defined nanostructures with novel functions.

Q & A

Q. What are the standard synthetic routes for preparing 1,5-naphthyridine-4-thiol?

The compound is typically synthesized via thiolysis of halogenated precursors . For example, 4-chloro-1,5-naphthyridine reacts with thiourea in ethanol under reflux (20°C, 19 hours) to form a thiouronium chloride intermediate, which is then hydrolyzed with aqueous KOH to yield 1,5-naphthyridine-4-thione . Optimization of solvent, temperature, and stoichiometry is critical to avoid side reactions.

Q. How can researchers characterize the purity and structure of this compound?

Key methods include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm hydrogen/carbon environments and MS for molecular weight verification.
  • X-ray crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) and confirm regiochemistry .
  • Elemental analysis : Validate purity (>98% as per SDS guidelines) .

Q. What are the stability considerations for handling and storing this compound?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Avoid exposure to moisture, strong acids/bases, and high temperatures, as decomposition may release toxic fumes (e.g., sulfur oxides) .

Advanced Research Questions

Q. How does this compound interact with biological targets like kinases?

Derivatives of 1,5-naphthyridine (e.g., aminothiazole analogs) act as potent inhibitors of TGF-beta type I receptor (ALK5) , with IC50_{50} values as low as 4 nM. Structural studies (e.g., X-ray crystallography) reveal binding via hydrogen bonding to the kinase hinge region and hydrophobic interactions with the ATP pocket . Methodological note: Use cellular autophosphorylation assays to validate inhibition potency and selectivity over off-target kinases (e.g., p38 MAP kinase) .

Q. What strategies mitigate challenges in synthesizing this compound derivatives for medicinal chemistry?

  • Regioselective functionalization : Protect the thiol group during cross-coupling reactions (e.g., Suzuki-Miyaura) to avoid sulfur oxidation .
  • Tautomer control : Use alkylating agents (e.g., methyl iodide) to stabilize the thione form for downstream reactions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Molecular docking : Predict binding modes using ALK5 crystal structures (PDB: 1PY5) to prioritize substituents at the 4-thiol position .
  • QSAR studies : Correlate electronic properties (e.g., Hammett constants) of substituents with inhibitory activity .

Q. What analytical challenges arise in studying this compound tautomerism?

The thiol-thione equilibrium complicates spectral interpretation. Strategies include:

  • Variable-temperature NMR : Monitor proton shifts to identify tautomeric populations .
  • Isotopic labeling : Use 15^{15}N or 34^{34}S to track tautomer dynamics via MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.